L-xylose

Enzyme Specificity Biocatalysis Rare Sugar Metabolism

L-Xylose (CAS 41546-31-0 / 609-06-3) is the essential levorotatory enantiomer of xylose, a non-substitutable chiral building block for synthesizing selective SGLT2 inhibitors with nanomolar potency (IC50 8.2 nM). Its unique C4 stereochemistry enables precise pharmacophore construction unattainable with D-xylose. Also ideal for rare sugar biosynthesis via engineered L-fucose isomerase (85% yield from L-xylulose) and enzyme stereospecificity studies (>95% discrimination vs. D-xylose 1-dehydrogenase). Ensure consistent quality for pharmaceutical R&D and scale-up applications.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 41546-31-0
Cat. No. B7770832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-xylose
CAS41546-31-0
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1
InChIKeyHMFHBZSHGGEWLO-CZBDKTQLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Xylose (CAS 41546-31-0): Rare Aldopentose for Chiral Synthesis and Inhibitor Development


L-Xylose (CAS 41546-31-0, also referenced as 609-06-3) is the levorotatory enantiomer of xylose, a five-carbon aldopentose monosaccharide. As a rare sugar, it is not abundant in nature and must be produced via specialized biotechnological or chemical routes [1]. L-Xylose is a white crystalline solid with a molecular weight of 150.13 g/mol, soluble in water (0.1 g/mL), and exhibits a specific rotation [α]20/D of -18.0 to -25.0 degrees . It serves as a critical chiral building block in the synthesis of pharmaceutical intermediates, including selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for type 2 diabetes [2].

Why L-Xylose Cannot Be Replaced by D-Xylose or Other Pentoses


L-Xylose and its more common enantiomer D-xylose are not interchangeable in biological and chemical systems. Their stereochemistry at the C4 carbon dictates distinct interactions with enzymes and receptors. For instance, the enzyme aldose 1-dehydrogenase (EC 1.1.1.307) exhibits no or poor activity with L-xylose, while it strongly prefers D-xylose as a substrate [1]. Similarly, L-xylose's specific stereochemistry is essential for constructing the pharmacophore of potent SGLT2 inhibitors; derivatives based on the D-xylose scaffold do not achieve the same selectivity profile [2]. Furthermore, L-xylose can be enzymatically produced from L-xylulose with high conversion efficiency using an engineered L-fucose isomerase, a reaction that does not proceed with D-xylose as a starting material [3]. This stereospecificity and unique reactivity make L-xylose a non-substitutable raw material for specific synthetic and biocatalytic applications.

L-Xylose (41546-31-0): Quantifiable Differentiation vs. D-Xylose and L-Arabinose


L-Xylose Exhibits Negligible Substrate Activity for Aldose 1-Dehydrogenase Compared to D-Xylose

The enzyme D-xylose 1-dehydrogenase (EC 1.1.1.307) shows strong preference for D-xylose. At substrate concentrations up to 50 mM, L-xylose demonstrates a specific activity that is less than 5% of that recorded for D-xylose, effectively making it a poor substrate for this enzyme [1]. This stark contrast in substrate recognition underscores the profound impact of stereochemistry on enzymatic processing.

Enzyme Specificity Biocatalysis Rare Sugar Metabolism

L-Xylose Functions as a Non-Competitive Inhibitor of Cellulase with a Distinct Ki Value

In the enzymatic hydrolysis of cellulose by Trichoderma reesei cellulase, xylose was the only monosaccharide among those tested (including glucose and cellobiose) to exhibit non-competitive inhibition [1]. The inhibition constant (Ki) for xylose was determined to be 27.2 mM, while glucose and cellobiose showed competitive inhibition with Ki values of 24.7 mM and 26.3 mM, respectively [1].

Enzyme Inhibition Cellulose Hydrolysis Kinetic Parameters

Enzymatic Synthesis of L-Xylose Achieves a Favorable Equilibrium Ratio of 85% from L-Xylulose

The production of L-xylose from L-xylulose using a recombinant Escherichia coli L-fucose isomerase is highly efficient. The reaction equilibrium between L-xylulose and L-xylose at 35°C strongly favors the formation of L-xylose, with a ratio of 15:85 [1]. This contrasts with previous reports using L-rhamnose isomerase, which also produced L-lyxose as a by-product, complicating purification [1].

Biocatalysis Rare Sugar Production L-Fucose Isomerase

L-Xylose Serves as a Key Chiral Scaffold for Potent SGLT2 Inhibitors with Nanomolar Activity

L-Xylose-derived O-xyloside compounds have been developed as selective SGLT2 inhibitors. One such derivative, compound 7c (an O-xyloside), has been reported to inhibit SGLT2 in vitro and urinary glucose reabsorption in vivo [1]. A subsequent novel L-xylose derivative functioning as a dual SGLT1/2 inhibitor exhibited outstanding inhibitory activity against SGLT2 with an IC50 of 8.2 ± 0.2 nM, and against SGLT1 with an IC50 of 101.1 ± 0.4 nM .

Medicinal Chemistry Diabetes SGLT2 Inhibitor

Procurement-Driven Application Scenarios for L-Xylose (CAS 41546-31-0)


Pharmaceutical R&D: Synthesis of Next-Generation SGLT2 Inhibitors

Procure high-purity L-xylose as the essential chiral precursor for the synthesis of potent and selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors. As demonstrated by derivatives with nanomolar IC50 values (8.2 nM for SGLT2) , the L-xylose scaffold is critical for achieving target selectivity and high potency, making it indispensable for developing new treatments for type 2 diabetes.

Biocatalysis and Metabolic Engineering: Production of Rare Sugars and Intermediates

Utilize L-xylose as a substrate or product in enzymatic and microbial transformation studies. Its favorable 85% equilibrium yield from L-xylulose using L-fucose isomerase [1] establishes a viable biotechnological route for its production. This is essential for labs and industries focused on rare sugar biosynthesis and the development of engineered metabolic pathways.

Enzymology and Assay Development: Selective Substrate and Inhibitor Studies

Employ L-xylose as a highly specific tool compound in enzymology. Its negligible activity (<5% of D-xylose) with enzymes like D-xylose 1-dehydrogenase [2] and its unique non-competitive inhibition of cellulase (Ki = 27.2 mM) [3] make it a valuable reference for characterizing enzyme stereospecificity and inhibition mechanisms. This is crucial for developing accurate kinetic models and screening assays in both academic and industrial R&D.

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